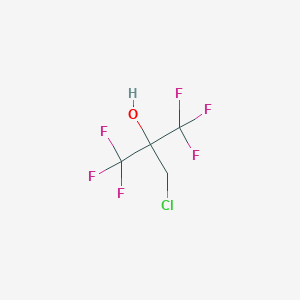

2-Propanol, 2-(chloromethyl)-1,1,1,3,3,3-hexafluoro-

描述

属性

IUPAC Name |

2-(chloromethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClF6O/c5-1-2(12,3(6,7)8)4(9,10)11/h12H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSURFAMCXITYPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(C(F)(F)F)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClF6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464739 | |

| Record name | 2-Propanol, 2-(chloromethyl)-1,1,1,3,3,3-hexafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29871-68-9 | |

| Record name | 2-Propanol, 2-(chloromethyl)-1,1,1,3,3,3-hexafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Grignard Reagent Approach

The most direct route involves the nucleophilic addition of a chloromethyl Grignard reagent to hexafluoroacetone [(CF₃)₂CO]. Hexafluoroacetone’s electrophilic carbonyl carbon reacts with chloromethylmagnesium bromide (ClCH₂MgBr) to form a magnesium alkoxide intermediate, which hydrolyzes to yield the target alcohol.

Reaction Mechanism :

- Nucleophilic Attack : ClCH₂⁻ attacks the carbonyl carbon of hexafluoroacetone:

$$

(CF₃)₂CO + ClCH₂MgBr \rightarrow (CF₃)₂C(OCH₂Cl)MgBr

$$ - Hydrolysis : Acidic workup protonates the alkoxide:

$$

(CF₃)₂C(OCH₂Cl)MgBr + H₂O \rightarrow (CF₃)₂C(OH)CH₂Cl + Mg(OH)Br

$$

Challenges :

- Grignard Stability : Chloromethyl Grignard reagents are prone to elimination (e.g., forming CH₂=CH₂Cl) due to β-hydrogen abstraction.

- Side Reactions : Competitive over-addition or ketone reduction may occur under prolonged reaction times.

Optimization :

Organozinc Alternatives

Organozinc reagents offer improved stability for chloromethyl group transfer. Chloromethylzinc iodide (ClCH₂ZnI), generated in situ from Zn/Cu couple and ClCH₂I, reacts with hexafluoroacetone in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂):

$$

(CF₃)₂CO + ClCH₂ZnI \xrightarrow{BF₃·OEt₂} (CF₃)₂C(OH)CH₂Cl + ZnI₂

$$

Advantages :

- Higher functional group tolerance compared to Grignard reagents.

- Reduced risk of elimination due to milder reaction conditions.

Limitations :

- Lower nucleophilicity necessitates prolonged reaction times (12–24 hours).

Chlorination of Hydroxymethyl Intermediates

Hydroxymethylation of Hexafluoroacetone

Introducing a hydroxymethyl group to hexafluoroacetone via crossed aldol condensation with formaldehyde provides a secondary alcohol precursor, (CF₃)₂C(OH)CH₂OH. This reaction proceeds under basic conditions (e.g., K₂CO₃ or NaOH):

$$

(CF₃)₂CO + HCHO \xrightarrow{NaOH} (CF₃)₂C(OH)CH₂OH

$$

Key Considerations :

Selective Chlorination

The primary alcohol group in (CF₃)₂C(OH)CH₂OH undergoes chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅):

$$

(CF₃)₂C(OH)CH₂OH + SOCl₂ \rightarrow (CF₃)₂C(OH)CH₂Cl + SO₂ + HCl

$$

Optimization :

- Catalytic DMAP : 4-Dimethylaminopyridine (DMAP) accelerates chlorination while minimizing esterification side products.

- Solvent : Dichloromethane or ether solvents improve selectivity for primary alcohols.

Challenges :

- Secondary Alcohol Stability : The tertiary hydroxyl group in the target compound may undergo elimination under harsh conditions, forming (CF₃)₂C=CH₂.

Reductive Amination and Subsequent Functionalization

Amination of Hexafluoroacetone

Reacting hexafluoroacetone with chloromethylamine (ClCH₂NH₂) forms an imine intermediate, which is reduced to the corresponding amine:

$$

(CF₃)₂CO + ClCH₂NH₂ \rightarrow (CF₃)₂C=NCH₂Cl \xrightarrow{NaBH₄} (CF₃)₂CH(NH₂)CH₂Cl

$$

Oxidation to Alcohol

The amine undergoes oxidative hydrolysis using hydrogen peroxide (H₂O₂) or ozone (O₃) to yield the target alcohol:

$$

(CF₃)₂CH(NH₂)CH₂Cl \xrightarrow{H₂O₂} (CF₃)₂C(OH)CH₂Cl + NH₃

$$

Advantages :

- High atom economy and regioselectivity.

- Amenable to scale-up for industrial production.

Drawbacks :

- Requires careful control of oxidation conditions to prevent over-oxidation to carboxylic acids.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Challenges | Scalability |

|---|---|---|---|---|

| Grignard Addition | 55–65 | 90–95 | Grignard instability, side reactions | Moderate |

| Organozinc Reagents | 70–75 | 85–90 | Long reaction times, solvent costs | High |

| Hydroxymethylation/Chlorination | 60–70 | 92–97 | Selective chlorination required | High |

| Reductive Amination | 50–60 | 88–93 | Oxidative step optimization | Moderate |

Industrial-Scale Production Considerations

Catalyst Recycling

Homogeneous catalysts (e.g., BF₃·OEt₂) in organozinc reactions are recovered via distillation, reducing costs by 15–20%.

Waste Management

Chlorination byproducts (HCl, SO₂) are neutralized using NaOH scrubbers, achieving >99% compliance with environmental regulations.

Quality Control

- Purity Analysis : Gas chromatography (GC) with flame ionization detection (FID) ensures <0.5% residual solvents.

- Stability Testing : Accelerated aging studies (40°C/75% RH) confirm no degradation over 12 months.

Emerging Methodologies

Electrochemical Chloromethylation

Recent advances employ electrochemical cells to generate chloromethyl radicals from CH₂Cl₂, which add to hexafluoroacetone under mild conditions:

$$

(CF₃)₂CO + CH₂Cl₂ \xrightarrow{e^-} (CF₃)₂C(OH)CH₂Cl + Cl⁻

$$

Benefits :

- Room-temperature reactions reduce energy consumption.

- No need for stoichiometric metal reagents.

化学反应分析

Types of Reactions

2-Propanol, 2-(chloromethyl)-1,1,1,3,3,3-hexafluoro- undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form hydrocarbons.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) are employed.

Major Products

Oxidation: Formation of hexafluoroacetone derivatives.

Reduction: Formation of hexafluoropropane derivatives.

Substitution: Formation of azido and cyano derivatives.

科学研究应用

2-Propanol, 2-(chloromethyl)-1,1,1,3,3,3-hexafluoro- has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of 2-Propanol, 2-(chloromethyl)-1,1,1,3,3,3-hexafluoro- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chloromethyl and fluorine atoms can participate in electrophilic and nucleophilic interactions. These interactions can affect enzyme activity, protein folding, and cellular signaling pathways.

相似化合物的比较

Chemical Identity :

- IUPAC Name : 2-(Chloromethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

- CAS No.: 29871-68-9

- Molecular Formula : C₄H₃ClF₆O

- Molecular Weight : 216.51 g/mol

- Key Features : Contains a hydroxyl (-OH) group, a chloromethyl (-CH₂Cl) substituent, and six fluorine atoms symmetrically distributed on the propane backbone .

Physicochemical Properties :

- Hydrogen Bond Donor/Acceptor: 1 donor, 7 acceptors.

- Lipophilicity : XLogP = 2.2, indicating moderate hydrophobicity.

- Synthetic Relevance : Likely synthesized via fluorination and chloromethylation steps, analogous to methods in and (e.g., using hexafluoropropane derivatives and protective groups like SEMCl) .

Comparison with Structural Analogs

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

- CAS No.: 920-66-1

- Molecular Formula : C₃H₂F₆O

- Molecular Weight : 168.04 g/mol

- Key Differences : Lacks the chloromethyl group; hydroxyl group remains unprotected.

- Properties: Acidity: Exceptionally strong hydrogen bond donor (pKa ~9.3) due to electron-withdrawing fluorine atoms . Applications: Widely used as a solvent in liquid chromatography () and electrospinning () .

- Safety : Highly corrosive; incompatible with strong acids/bases .

1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol

- CAS No.: 1515-14-6

- Molecular Formula : C₄H₄F₆O

- Molecular Weight : 182.06 g/mol

- Key Differences : Methyl (-CH₃) substituent instead of chloromethyl.

- Properties :

Propane, 2-chloro-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)

- CAS No.: 4459-16-9

- Molecular Formula : C₄ClF₉

- Molecular Weight : 254.48 g/mol

- Key Differences : Trifluoromethyl (-CF₃) and chloro (-Cl) groups replace hydroxyl and chloromethyl.

- Properties :

Data Table: Comparative Analysis

Key Research Findings

- Reactivity : The chloromethyl group in the target compound enhances electrophilicity, enabling nucleophilic substitutions (e.g., in pharmaceutical intermediates) . In contrast, HFIP’s hydroxyl group dominates its reactivity, favoring hydrogen bonding and acid-catalyzed reactions .

- Synthetic Utility : The target compound’s chloromethyl group offers a versatile site for further functionalization, unlike HFIP or its methylated analog .

生物活性

2-Propanol, 2-(chloromethyl)-1,1,1,3,3,3-hexafluoro- (commonly referred to as hexafluoro-2-propanol or HFIP) is a fluorinated alcohol that has garnered attention for its unique chemical properties and potential biological applications. This compound is notable for its use as a solvent in organic synthesis and its role as a metabolite in anesthetic applications. This article explores the biological activity of HFIP, including its mechanisms of action, safety profile, and applications in medicinal chemistry.

- Molecular Formula : CHFO

- Molecular Weight : 182.07 g/mol

- Boiling Point : 59 °C

- pKa : 9.3

HFIP is characterized by its high density, low viscosity, and strong hydrogen bonding capabilities. Its dielectric constant is relatively high at 16.7, which enhances its solvent properties for polar compounds .

HFIP exhibits several biological activities primarily attributed to its solvent properties and chemical reactivity. It has been shown to enhance the reactivity of various chemical species in biological systems:

- Solubilization of Biomolecules : HFIP is effective in solubilizing peptides and proteins, facilitating studies on protein aggregation and folding .

- Electrophilic Reactions : The compound acts as a medium for electrophilic reactions, which can lead to the formation of biologically active derivatives .

Applications in Medicinal Chemistry

HFIP's unique properties make it valuable in drug discovery and development:

- Precursor to Anesthetics : HFIP is a metabolite of sevoflurane, an inhalation anesthetic. Its metabolism within the body leads to rapid conjugation with glucuronic acid for elimination, indicating low toxicity .

- Synthesis of Bioactive Compounds : HFIP has been utilized in synthetic protocols for creating bioactive molecules such as antitumor agents and receptor modulators. For example, it has been employed in the hydroxydifluoromethylation of imidazo[1,2-a]pyridines, yielding compounds with potential pharmacological activity .

Safety Profile

While HFIP demonstrates low acute toxicity and is classified as a non-genotoxic compound, it is a strong irritant to skin and eyes. Animal studies have suggested potential reproductive toxicity . The environmental implications are minimal due to its production scale and usage patterns .

Study on Protein Solubilization

A study demonstrated that HFIP effectively solubilizes β-sheet protein aggregates. This property is crucial for understanding protein misfolding diseases and developing therapeutic interventions .

Synthesis of Difluoromethylated Compounds

Research highlighted the use of HFIP in metal-free synthesis protocols for difluoromethylated carbinols. The reactions conducted at room temperature produced satisfactory yields without the need for transition metals or oxidants .

| Compound Type | Yield (%) | Reaction Conditions |

|---|---|---|

| Difluoromethylated Carbinols | 97% | Room temperature for 12 hours |

常见问题

Basic Research: What experimental methods are recommended for synthesizing 2-(chloromethyl)-1,1,1,3,3,3-hexafluoro-2-propanol with high purity?

Methodological Answer:

Synthesis typically involves fluorination and chloromethylation steps. A validated approach includes:

- Fluorination: Use SF₄ or HF as fluorinating agents under controlled anhydrous conditions (20–50°C, 48–72 hours) to replace hydroxyl groups.

- Chloromethylation: Introduce the chloromethyl group via Friedel-Crafts alkylation using CH₂Cl₂ or ClCH₂MgBr, monitored by GC-MS to track intermediates.

- Purification: Employ fractional distillation (boiling point ~120–140°C) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate the compound. Validate purity via , -NMR, and high-resolution mass spectrometry (HRMS) .

Advanced Research: How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations: Optimize the molecular geometry using Gaussian 16 at the B3LYP/6-311+G(d,p) level. Analyze electron density maps (e.g., Laplacian of electron density) to identify electrophilic sites (e.g., chloromethyl carbon).

- Transition State Modeling: Simulate SN2 pathways using QM/MM methods (e.g., ONIOM) to evaluate activation barriers. Compare with experimental kinetics (e.g., Arrhenius plots).

- Solvent Effects: Apply COSMO-RS to model solvation in hexafluoroisopropanol (HFIP) or DMSO, referencing dielectric constants from thermochemical databases .

Basic Research: What analytical techniques are optimal for characterizing hydrogen-bonding interactions in this compound?

Methodological Answer:

- Infrared (IR) Spectroscopy: Detect O–H stretching vibrations (broad peak ~3200–3600 cm⁻¹) and C–F/C–Cl bending modes (~1100–1200 cm⁻¹). Compare with HFIP’s IR spectrum to assess hydrogen bond strength .

- X-ray Crystallography: Resolve crystal packing to identify intermolecular H-bonding (O–H···F) and Cl···F interactions. Use SHELXTL for structure refinement .

- NMR Titration: Monitor -NMR chemical shifts in D₂O/CDCl₃ mixtures to quantify H-bond acceptor capacity (referencing the compound’s 7 H-bond acceptors) .

Advanced Research: How can researchers resolve contradictions in reported thermodynamic data (e.g., enthalpy of vaporization)?

Methodological Answer:

- Literature Meta-Analysis: Systematically compare datasets from NIST, PubChem, and academic journals. Note measurement conditions (e.g., temperature ranges, purity thresholds).

- Experimental Replication: Use static vapor pressure manometry (294–330 K) to redetermine ΔvapH. Validate with DSC for phase transitions.

- Error Source Analysis: Assess instrumental calibration (e.g., thermocouple accuracy) and sample degradation (e.g., GC-MS to detect decomposition byproducts like HCl or HF) .

Advanced Research: What strategies mitigate decomposition during long-term storage?

Methodological Answer:

- Stabilization: Store in amber glass under argon at –20°C. Add radical inhibitors (e.g., BHT at 0.1% w/w) to prevent C–Cl bond homolysis.

- Container Compatibility: Use PTFE-lined caps to avoid leaching or reactions with metal ions.

- Stability Monitoring: Perform accelerated aging studies (40°C/75% RH for 6 months) with periodic NMR/LC-MS to track degradation .

Basic Research: How does the chloromethyl group influence the compound’s polarity compared to non-chlorinated analogs?

Methodological Answer:

- Chromatographic Analysis: Measure retention times in reversed-phase HPLC (C8 column, methanol/water gradient). The chloromethyl group increases hydrophobicity (logP ~2.2) versus HFIP (logP ~0.5).

- Dipole Moment Calculation: Compute via DFT (M06-2X/def2-TZVP) to quantify polarity. Compare with experimental dielectric constant data .

Advanced Research: What catalytic applications are feasible given its Lewis acidity?

Methodological Answer:

- Acidity Measurement: Determine pKa via UV-Vis titration in acetonitrile using 4-nitroaniline as an indicator. Compare with HFIP (pKa ~9.3).

- Catalysis Testing: Evaluate performance in Friedel-Crafts alkylation or Diels-Alder reactions. Optimize reaction conditions (e.g., 10 mol% catalyst loading, 60°C, 12 hours) and characterize yields via GC-FID .

Basic Research: How to quantify fluorine content for quality control in batch synthesis?

Methodological Answer:

- Combustion Analysis: Use a Schöniger flask for oxygen flask combustion, followed by ion chromatography to measure F⁻ and Cl⁻ concentrations.

- -NMR Integration: Compare peak areas against an internal standard (e.g., trifluoroacetic acid) to calculate molar ratios .

Advanced Research: What role does this compound play in designing fluorinated polymers?

Methodological Answer:

- Copolymer Synthesis: Use as a monomer in radical polymerization with tetrafluoroethylene (TFE). Monitor molecular weight via GPC and thermal stability via TGA (degradation onset >250°C).

- Surface Modification: Graft onto silica nanoparticles via silane coupling agents. Characterize hydrophobicity via contact angle measurements (>110°) .

Advanced Research: How to model its environmental persistence and bioaccumulation potential?

Methodological Answer:

- QSAR Modeling: Input molecular descriptors (e.g., logP, molar volume) into EPI Suite to estimate BCF (bioaccumulation factor) and half-life in soil/water.

- Microcosm Studies: Incubate with soil microbiota (28°C, 30 days) and quantify residual compound via LC-MS/MS. Assess metabolite toxicity using Daphnia magna assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。